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Compound of Interest

2-Furanmethanol, 5-
Compound Name: _
(aminomethyl)-

cat. No.: B1268282

Anwendungs- und Protokollhinweise

Thema: Derivatisierung von 5-(Aminomethyl)-2-furanmethanol fir pharmazeutische
Zwischenprodukte

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 01. November 2025

Einleitung

5-(Aminomethyl)-2-furanmethanol (AMF), auch bekannt als 5-(Hydroxymethyl)furfurylamin
(HMFA), ist ein vielseitiges chemisches Zwischenprodukt, das aus Biomasse-abgeleiteten
Plattformchemikalien wie 5-Hydroxymethylfurfural (HMF) gewonnen wird[1][2][3]. Seine
bifunktionelle Natur, die sowohl eine primare Aminogruppe als auch eine primére
Alkoholgruppe umfasst, macht es zu einem wertvollen Baustein in der organischen Synthese.
Die primare Aminogruppe ist stark nukleophil, was eine selektive Derivatisierung ermaglicht[2]
[3]. Diese Eigenschaften machen AMF zu einem attraktiven Ausgangsmaterial fir die Synthese
einer Vielzahl von pharmazeutischen Wirkstoffen und deren Zwischenprodukten, einschlief3lich
Diuretika und blutdrucksenkenden Mitteln[4].

Diese Application Note beschreibt die wichtigsten Derivatisierungsstrategien fur AMF — N-
Acylierung, N-Alkylierung und reduktive Aminierung — und stellt detaillierte Protokolle fir die
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Synthese wichtiger pharmazeutischer Zwischenprodukte bereit.

Wichtige Derivatisierungsstrategien

Die Reaktivitat von AMF wird durch die nukleophile primére Aminogruppe und die primére
Hydroxylgruppe bestimmt. Durch die gezielte Modifikation dieser Gruppen kénnen diverse
Molektlgeriiste aufgebaut werden.

e N-Acylierung: Die Reaktion der Aminogruppe mit Acylierungsmitteln (z. B. Acylchloride,
Anhydride) fuhrt zur Bildung stabiler Amidbindungen. Diese Reaktion wird haufig eingesetzt,
um die Aminogruppe zu schitzen oder um Molekile mit spezifischen pharmakologischen
Eigenschaften zu erzeugen.

» N-Alkylierung: Die Einfuhrung von Alkylgruppen an der Aminogruppe mittels
Alkylhalogeniden oder tUber reduktive Aminierung erweitert die strukturelle Vielfalt. N-
alkylierte Derivate sind entscheidende Zwischenprodukte, wie zum Beispiel bei der Synthese
von Ranitidin, wo eine N,N-Dimethylierung ein Schlisselschritt ist[1][5].

o Reduktive Aminierung: AMF kann selbst als Aminkomponente in der reduktiven Aminierung
mit Aldehyden oder Ketonen dienen, um sekundare Amine zu erzeugen. Dieser Ansatz ist
aulerst effizient fur den Aufbau von C-N-Bindungen[6][7][8].

» Reaktionen an der Hydroxylgruppe: Die Alkoholgruppe kann verestert, verethert oder zu
einem besseren Abgangsmolekul, wie einem Chlorid, umgewandelt werden, um weitere
Kupplungsreaktionen zu erméglichen[9].

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.chemicalbook.com/synthesis/ranitidine.htm
https://experts.esf.edu/esploro/outputs/journalArticle/One-Pot-Synthesis-of-Pharmaceutical-Intermediate/99892778704826
https://pubmed.ncbi.nlm.nih.gov/33080807/
https://pubs.acs.org/doi/10.1021/acsomega.8b03516
https://www.researchgate.net/publication/346299314_Two-Step_One-Pot_Reductive_Amination_of_Furanic_Aldehydes_Using_CuAlOx_Catalyst_in_a_Flow_Reactor
https://patents.google.com/patent/US5672724A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

5-(Aminomethyl)-2-furanmethanol
(AMF)

RCOCI oder :
(RCO)20 N-Acyl-Derivat
(Amid)

R-X, Base N-Alkyl-Derivat
(Sekundares/Tertiares Amin)

N-Substituiertes Derivat
(Sekundares Amin)

1. Reagenzienvorbereitung
(AMF, Losungsmittel, Reagenz)

2. Reaktionsdurchftihrung
(Temperaturkontrolle, Ruhren)

3. Reaktionskontrolle
(DC, LC-MS)

4. Aufarbeitung
(Extraktion, Waschen)

5. Reinigung
(Saulenchromatographie)

6. Analyse & Charakterisierung
(NMR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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